(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a hydroxymethyl group attached to the pyrazole ring. Pyrazole derivatives are known for their wide range of pharmacological and biological activities, making them significant in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and an appropriate aldehyde in the presence of a drying agent such as magnesium sulfate. This reaction is typically carried out in methanol at ambient temperature, resulting in the formation of the desired product in good yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency, versatility, and sustainability of the synthesis process. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles under suitable conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol or amine .
Scientific Research Applications
(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol has various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives with potential pharmacological activities.
Biology: The compound can be used in studies to investigate the biological activities of pyrazole derivatives, including their anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Pyrazole derivatives, including this compound, are explored for their potential use in developing new drugs for various medical conditions, such as cancer, cardiovascular diseases, and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts, sensors, and polymers
Mechanism of Action
The mechanism of action of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and pain, leading to their anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol include:
(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)methanol: A structural isomer with the hydroxymethyl group attached to a different position on the pyrazole ring.
(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)ethanol: A homolog with an ethyl group instead of a methyl group attached to the hydroxyl group.
(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)amine: A derivative with an amino group instead of a hydroxymethyl group
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, while the hydroxymethyl group can provide opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
(3-tert-butyl-1-methylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMLWLFEURUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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